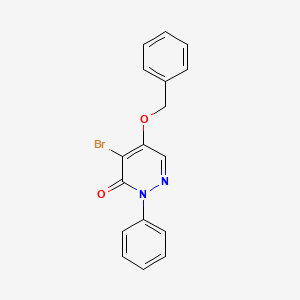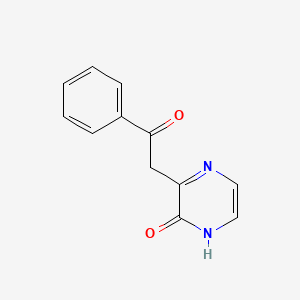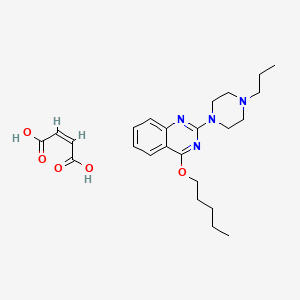
4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate is a synthetic organic compound that belongs to the quinazoline class of molecules. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinazoline core substituted with a pentyloxy group and a propylpiperazine moiety, making it a molecule of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions, where a suitable quinazoline derivative is reacted with pentanol in the presence of a strong base like sodium hydride.
Attachment of the Propylpiperazine Moiety: The propylpiperazine group is typically introduced through a nucleophilic substitution reaction, where the quinazoline intermediate is reacted with 1-propylpiperazine under reflux conditions.
Formation of the Maleate Salt: The final step involves the formation of the maleate salt by reacting the free base of the compound with maleic acid in an appropriate solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazoline core or the piperazine ring, potentially leading to the formation of dihydroquinazoline derivatives.
Substitution: The compound can participate in various substitution reactions, especially at the pentyloxy and propylpiperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic and electrophilic reagents, such as alkyl halides and acyl chlorides, are commonly employed under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline and piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The pentyloxy and propylpiperazine groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-(Methoxy)-2-(4-methylpiperazin-1-yl)quinazoline
- **4-(Ethoxy)-2-(4-ethylpiperazin-1-yl)quinazoline
- **4-(Butoxy)-2-(4-butylpiperazin-1-yl)quinazoline
Uniqueness
4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties. The pentyloxy group provides a distinct hydrophobic character, while the propylpiperazine moiety can enhance its interaction with biological targets, potentially leading to unique pharmacological profiles compared to other similar compounds.
Eigenschaften
Molekularformel |
C24H34N4O5 |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;4-pentoxy-2-(4-propylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C20H30N4O.C4H4O4/c1-3-5-8-16-25-19-17-9-6-7-10-18(17)21-20(22-19)24-14-12-23(11-4-2)13-15-24;5-3(6)1-2-4(7)8/h6-7,9-10H,3-5,8,11-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
YXTSCCVXUAXKIP-BTJKTKAUSA-N |
Isomerische SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCC.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCC.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B12913122.png)
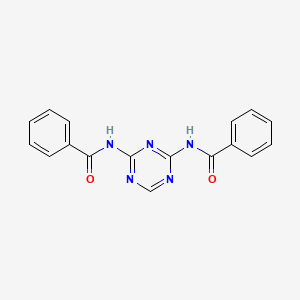
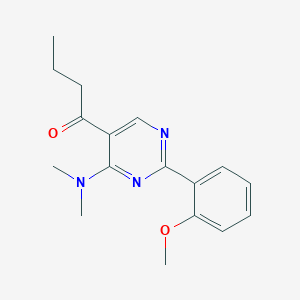



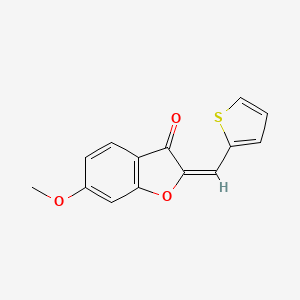
![[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol](/img/structure/B12913170.png)

![3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913190.png)
![3-(5,7-Diamino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12913193.png)
